Methyl 2-(6-methoxypyridin-2-yl)acetate
Overview
Description
Methyl 2-(6-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(6-methoxypyridin-2-yl)acetate can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control through techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methoxypyridin-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(6-methoxypyridin-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(6-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-(6-methoxypyridin-2-yl)acetate can be compared with other similar compounds, such as:
- Methyl 2-(pyridin-2-yl)acetate
- Methyl 2-(6-methylpyridin-2-yl)acetate
- Methyl 2-(4-bromopyridin-2-yl)acetate
- Methyl 2-(3-bromopyridin-2-yl)acetate
- Methyl 2-(5-methylpyridin-2-yl)acetate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications
Biological Activity
Methyl 2-(6-methoxypyridin-2-yl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action, supported by case studies and data tables.
Chemical Structure and Properties
This compound features a methoxy group attached to a pyridine ring, which contributes to its biological activity. The structural formula can be represented as follows:
This compound serves as an intermediate in the synthesis of various organic compounds and is studied for its interactions with biological molecules.
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated moderate cytotoxic activity with IC50 values of 74.2 µM for HepG2 and 27.1 µM for MDA-MB-231 cells .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) |
---|---|
HepG2 | 74.2 |
MDA-MB-231 | 27.1 |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
2. Antibacterial Activity
This compound has also been assessed for its antibacterial properties. In vitro studies demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 62.5 µg/mL against E. coli, indicating strong antibacterial potential .
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 62.5 |
Staphylococcus aureus | 78.12 |
These results highlight the compound's potential role in developing new antibacterial agents, especially in light of rising antibiotic resistance.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors associated with cancer proliferation and bacterial growth inhibition. The methoxy group enhances binding affinity to these targets, facilitating its biological activity.
Study on Antiviral Properties
In addition to its cytotoxic and antibacterial activities, this compound has been investigated for antiviral properties, particularly against the Zika virus (ZIKV). In vitro assays indicated that the compound could inhibit ZIKV replication in Vero cells by approximately 68% at a concentration of 1 µM . This suggests that further exploration into its antiviral potential could be beneficial.
In Silico Studies
Computational studies have also been conducted to predict the interaction of this compound with various biological targets. These studies indicated that the compound could effectively bind to key proteins involved in disease pathways, supporting its potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(6-methoxypyridin-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(10-8)6-9(11)13-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZQXGQPHMNFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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